![molecular formula C17H21Cl2N3 B6350710 [2-(1H-Indol-3-yl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride CAS No. 1426142-95-1](/img/structure/B6350710.png)

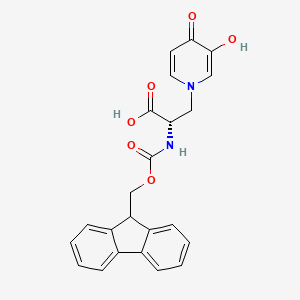

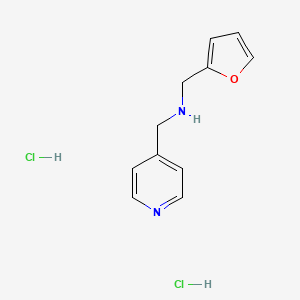

[2-(1H-Indol-3-yl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . It’s a common structure in many natural compounds such as tryptophan, an essential amino acid . The compound you mentioned seems to be a derivative of indole, with additional ethyl, methylpyridinyl, and amine groups .

Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy . These techniques provide information about the types of atoms in the molecule and their connectivity .Chemical Reactions Analysis

Indole and its derivatives are involved in a wide range of chemical reactions. They can act as nucleophiles in electrophilic substitution reactions, or as electrophiles in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Techniques like NMR and IR spectroscopy, as well as mass spectrometry, can provide information about these properties .Scientific Research Applications

I-MPD has a variety of scientific research applications. It has been used as a fluorescent probe for the determination of DNA and RNA in solution. It has also been used to investigate the structure and function of proteins and enzymes, as well as for the study of the binding of drugs to their target molecules. Additionally, I-MPD has been used for the study of the structure and function of lipid membranes, as well as for the study of the interactions between drugs and their receptors.

Mechanism of Action

The mechanism of action of I-MPD is not fully understood. However, it is believed to interact with cellular components through its indole moiety, which is known to interact with a variety of proteins and enzymes. Additionally, it is believed that the pyridine moiety of I-MPD may interact with lipids in the cell membrane, allowing it to penetrate the cell.

Biochemical and Physiological Effects

The biochemical and physiological effects of I-MPD are not fully understood. However, it has been shown to bind to a variety of proteins and enzymes, and to interact with lipids in the cell membrane. Additionally, it has been shown to have an effect on the function of certain proteins and enzymes, as well as on the transport of certain molecules across the cell membrane.

Advantages and Limitations for Lab Experiments

I-MPD has several advantages for lab experiments. It is relatively stable, has a low toxicity, and is soluble in a variety of solvents. Additionally, it is relatively inexpensive and easy to synthesize. However, it is not suitable for use in vivo, as it has not been tested for safety in humans.

Future Directions

There are a variety of potential future directions for the use of I-MPD. It could be used to study the structure and function of proteins and enzymes, as well as the binding of drugs to their target molecules. Additionally, it could be used to investigate the interactions between drugs and their receptors, as well as the structure and function of lipid membranes. It could also be used to study the transport of molecules across the cell membrane, as well as the effects of drugs on cellular processes. Finally, it could be used to develop new drugs, as well as to investigate the effects of drugs on the human body.

Synthesis Methods

I-MPD can be synthesized via a two-step process. The first step involves the condensation of indole-3-carboxaldehyde with 6-methylpyridine-2-carboxaldehyde in the presence of sodium hydroxide and acetic acid. The resulting product is then reacted with ethylenediamine in the presence of a strong acid to produce I-MPD.

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-[(6-methylpyridin-2-yl)methyl]ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3.2ClH/c1-13-5-4-6-15(20-13)12-18-10-9-14-11-19-17-8-3-2-7-16(14)17;;/h2-8,11,18-19H,9-10,12H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFYUWWGGWTANY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CNCCC2=CNC3=CC=CC=C32.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine dihydrochloride](/img/structure/B6350705.png)

amine dihydrochloride](/img/structure/B6350706.png)

![[3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B6350718.png)

![[3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350728.png)

![[(6-Methylpyridin-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine dihydrochloride](/img/structure/B6350729.png)